molecular formula C13H17NO3S B12634768 1-Ethyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane CAS No. 918954-53-7

1-Ethyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane

Cat. No.: B12634768
CAS No.: 918954-53-7
M. Wt: 267.35 g/mol
InChI Key: OCDQUHHQJICVHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane is a bicyclic compound featuring a 6-oxa-3-azabicyclo[3.1.0]hexane core substituted with an ethyl group and a 4-methylbenzenesulfonyl moiety. The sulfonyl group enhances electron-withdrawing properties and hydrogen-bonding capacity, while the ethyl group contributes to lipophilicity.

Properties

CAS No.

918954-53-7

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

IUPAC Name

1-ethyl-3-(4-methylphenyl)sulfonyl-6-oxa-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C13H17NO3S/c1-3-13-9-14(8-12(13)17-13)18(15,16)11-6-4-10(2)5-7-11/h4-7,12H,3,8-9H2,1-2H3

InChI Key

OCDQUHHQJICVHC-UHFFFAOYSA-N

Canonical SMILES

CCC12CN(CC1O2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Reactions

This method involves the reaction of an appropriate azabicyclo precursor with a sulfonyl chloride derivative:

  • Starting Materials : An azabicyclo compound and 4-methylbenzenesulfonyl chloride.

  • Reaction Conditions : The reaction is typically carried out in a polar aprotic solvent (e.g., DMF or DMSO) at elevated temperatures (60–80°C) to promote nucleophilic attack.

  • Yield : Yields can vary but are often in the range of 70–90% depending on the purity of reagents and reaction conditions.

Palladium-Catalyzed Reactions

Palladium catalysts can facilitate cyclization reactions involving alkenes and hydrazones:

  • Procedure : A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) is used to promote the cyclopropanation of alkenes with N-tosylhydrazones to form azabicyclo derivatives.

  • Conditions : The reaction typically occurs at temperatures between 80–100°C, using a solvent such as toluene.

  • Yield : High yields (up to 95%) can be achieved with good regioselectivity.

Retrosynthetic Analysis

Understanding potential synthetic routes through retrosynthesis allows chemists to identify feasible pathways for synthesizing the target compound:

  • Key Intermediates : Identifying simpler precursors that can be transformed into the final product is crucial for optimizing synthesis.

  • Synthetic Strategies : Utilizing one-step synthesis approaches can streamline the process, reducing time and resource expenditure.

Alternative Synthetic Routes

Other methods may include:

Enzyme-Catalyzed Reactions

Biocatalysis offers a green chemistry approach for synthesizing complex compounds:

  • Enzymes Used : Specific enzymes can catalyze the formation of bicyclic structures under mild conditions.

Continuous Flow Chemistry

This modern technique enhances efficiency and reproducibility in synthesizing compounds:

  • Setup : Continuous flow reactors allow for precise control over reaction conditions, potentially increasing yield and purity.

Comparison of Preparation Methods

Method Reaction Type Yield (%) Conditions
Nucleophilic Substitution Substitution 70–90 Polar aprotic solvent, 60–80°C
Palladium-Catalyzed Reaction Cyclopropanation Up to 95 Toluene, 80–100°C
Enzyme-Catalyzed Reaction Biocatalysis Variable Mild conditions
Continuous Flow Chemistry Flow chemistry High Controlled flow setup

The preparation of 1-Ethyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane involves various synthetic methodologies, each offering distinct advantages in terms of yield and efficiency. Understanding these methods provides valuable insights into optimizing synthesis for this complex organic compound, paving the way for further research into its applications in medicinal chemistry and beyond.

Chemical Reactions Analysis

1-Ethyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including oxidation, reduction, and substitution. The use of electron-rich 4-methylbenzene-1-sulfonyl chloride in reactions has been shown to give high yields and enhanced enantioselectivity . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The sulfonyl group in 1-Ethyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane is crucial for its pharmacological properties. Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antidepressant Effects : Similar azabicyclo compounds have shown efficacy in treating mood disorders by modulating neurotransmitter levels, particularly monoamines such as serotonin and norepinephrine .
  • Antimicrobial Activity : The sulfonamide functionality is known to enhance solubility and reactivity, making it a potential candidate for developing new antimicrobial agents.

Organic Synthesis

The compound can serve as a versatile building block in organic synthesis. Its unique structure allows for:

  • Modification Reactions : The compound can undergo various chemical reactions to yield derivatives with enhanced biological activity or novel properties. This includes nucleophilic substitutions and ring-opening reactions .

Interaction Studies

Understanding the binding affinities of 1-Ethyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane with biological targets is essential for elucidating its mechanism of action. Such studies are vital for optimizing its efficacy as a therapeutic agent.

Antidepressant Efficacy

A study involving similar azabicyclo compounds demonstrated significant improvements in patients suffering from treatment-resistant depression when administered alongside traditional antidepressants . This suggests that 1-Ethyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane may possess comparable therapeutic potential.

Antimicrobial Testing

Research into structurally analogous compounds has revealed promising antimicrobial activity against various pathogens, indicating that 1-Ethyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane could be explored further for similar applications.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. For instance, as a μ opioid receptor antagonist, it binds to the receptor and inhibits its activity, thereby alleviating pruritus . The compound’s unique bicyclic structure allows it to interact with various biological targets, making it a versatile tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, physicochemical, and functional properties of 1-Ethyl-3-(4-methylbenzenesulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane with structurally related compounds:

Compound Name Substituents on Nitrogen Molecular Weight (g/mol) Physical State Key Properties/Applications References
1-Ethyl-3-(4-methylbenzenesulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane Ethyl, 4-methylbenzenesulfonyl ~239.3* Not reported Hypothesized polarity due to sulfonyl group; potential bioactive scaffold. N/A
3-(Benzenesulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane (CAS 955158-69-7) Benzenesulfonyl 225.26 White to Yellow Solid High polarity (XlogP = 0.6); used in synthetic intermediates.
tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 114214-49-2) tert-Butoxycarbonyl (Boc) 185.22 Liquid ≥95% purity; liquid handling; protective group for amine in drug synthesis.
Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (1g) Benzyloxycarbonyl 242.08 Not reported Synthesized in 79% yield; NMR/HRMS-confirmed structure.
1-(Aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes Aryl, alkoxyalkyl Variable Not reported Triple reuptake inhibitors (SERT, NET, DAT); oral bioavailability >30% in rats.

*Estimated based on structural similarity to CAS 955158-69-7 ().

Key Comparative Insights:

Substituent Effects on Physicochemical Properties: The sulfonyl derivatives (e.g., 3-(benzenesulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane) exhibit higher polarity (XlogP = 0.6) compared to the Boc-protected analog (liquid, likely more lipophilic) .

Synthetic Accessibility :

  • Boc-protected derivatives (e.g., CAS 114214-49-2) are synthesized with high purity (≥95%) via flash chromatography , while sulfonamide analogs (e.g., CAS 955158-69-7) are isolated as solids, requiring crystallization or advanced purification .
  • The benzyloxycarbonyl derivative (1g) is obtained in 79% yield via Grignard reactions, indicating efficient synthetic routes for nitrogen-functionalized analogs .

Biological Relevance :

  • 1-(Aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes demonstrate potent triple reuptake inhibition (SERT, NET, DAT) and brain penetration (B/B > 4), suggesting the bicyclic scaffold’s utility in CNS-targeted therapies .
  • The sulfonyl group in the target compound may confer metabolic stability and enhance target binding via hydrogen-bonding interactions, similar to sulfonamide drugs .

Stability and Handling :

  • Boc-protected analogs are handled as liquids with standard safety protocols, while sulfonamide derivatives (solid) may require dust-control measures due to their crystalline nature .

Biological Activity

1-Ethyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane is a complex organic compound notable for its unique bicyclic structure, which incorporates both azabicyclo and oxa components. The molecular formula is C_{13}H_{15}N_{1}O_{3}S, and it has a molecular weight of 239.29 g/mol. The presence of the para-methylbenzenesulfonyl group enhances its reactivity, making it a candidate for various biological applications.

Research indicates that this compound exhibits significant biological activity, particularly in the context of cell cycle modulation and cytostatic effects. The sulfonyl group likely contributes to its interaction with biological targets, enhancing its binding affinities and therapeutic potential.

Cytostatic Effects

A study demonstrated that compounds similar to 1-Ethyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane can significantly reduce cell motility and promote cytostatic effects in transformed cell lines. Specifically, the treatment with related compounds led to a decrease in filopodium-like membrane protrusions, indicating reduced cell motility, and an arrest in the G0/G1 phase of the cell cycle .

Cell Cycle Analysis

The impact on the cell cycle was assessed using 3T3-SV40 cells, revealing that:

  • Control Group : 60.9% of cells in S phase.
  • After Treatment with Compound :
    • Compound 4a : S phase decreased to 15.7%.
    • Compound 4c : S phase decreased to 19.9%.

This suggests that these compounds effectively inhibit cell growth and proliferation by blocking progression into the S phase .

Binding Affinities

Interaction studies have shown that 1-Ethyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane has promising binding affinities with various biological targets, which are essential for understanding its mechanism of action and optimizing its efficacy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructure TypeUnique Features
6-Aza-bicyclo[3.1.0]hexaneBicyclic amineLacks sulfonyl group
4-Methylbenzene sulfonamideSulfonamideSimple structure without bicyclic framework
1-Ethyl-3-(phenylsulfonyl)-6-oxa-bicyclo[3.1.0]hexaneBicyclic amine with phenyl groupDifferent aromatic substitution

These comparisons highlight how the specific sulfonamide functionality of 1-Ethyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane may enhance its solubility and reactivity compared to simpler analogs .

Case Study: Cytotoxicity in Cancer Cells

In a controlled study involving cancer cell lines, compounds structurally related to 1-Ethyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane were tested for their cytotoxic effects:

  • Objective : Evaluate the cytotoxicity and cell cycle effects.
  • Methodology : Treatment of transformed mouse fibroblast cells (3T3-SV40) with varying concentrations of the compound.

Results

The results indicated:

  • Significant reduction in cell viability at higher concentrations.
  • Arrest in G0/G1 phase leading to decreased proliferation rates comparable to cisplatin treatment.

Conclusion from Case Studies

These findings underline the potential of 1-Ethyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane as a candidate for further development in cancer therapeutics, particularly due to its ability to modulate the cell cycle and inhibit cellular proliferation.

Future Directions

Further research is needed to elucidate the full pharmacological profile and therapeutic potential of 1-Ethyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane. This includes:

  • In Vivo Studies : To assess the compound's efficacy and safety in living organisms.
  • Mechanistic Studies : To explore specific pathways affected by this compound.

Understanding these aspects will be crucial for its application in medicinal chemistry and potential therapeutic uses.

Q & A

Basic: What are the key synthetic methodologies for 1-Ethyl-3-(4-methylbenzenesulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane?

Methodological Answer:
The synthesis typically involves multi-step routes focusing on bicyclic scaffold construction and functionalization:

  • Catalytic Cyclization : Bismuth triflate (Bi(OTf)₃)-catalyzed intramolecular alkynylcyclopropanation of propargyl alcohol derivatives can generate the bicyclic core. This method avoids stoichiometric organometallic reagents and achieves moderate yields (50–70%) .
  • Multi-Step Functionalization : Starting from intermediates like tert-butyl-protected bicyclo[3.1.0]hexane carboxylates (e.g., compound 5 in ), sulfonylation with 4-methylbenzenesulfonyl chloride introduces the aryl sulfonyl group. Deprotection and ethylation complete the synthesis .
  • Solid-Phase Synthesis : For combinatorial libraries, resin-bound intermediates enable rapid diversification of the 3-azabicyclo[3.1.0]hexane core .

Basic: What experimental techniques are used to characterize the molecular structure and conformation?

Methodological Answer:

  • X-Ray Crystallography : Resolves bond angles and ring conformations. For example, monoclinic crystal systems (space group C2/c) reveal boat or chair conformations of the bicyclic core, with sulfonyl substituents angled at ~98° relative to the ring plane .
  • NMR Spectroscopy : ¹H and ¹³C NMR distinguish diastereomers and confirm substituent regiochemistry. Coupling constants (e.g., J=68HzJ = 6–8 \, \text{Hz}) indicate cis/trans ring fusion .
  • Computational Modeling : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts thermodynamic stability of conformers and validates experimental data .

Basic: What biological activities are associated with this compound?

Methodological Answer:

  • Triple Reuptake Inhibition : Derivatives with alkoxyalkyl or aryl substituents exhibit nM-level potency at serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Assays using rat synaptosomes and radiolabeled neurotransmitters (e.g., 3^3H-paroxetine) quantify inhibition .
  • Antimicrobial Potential : Structural analogs with fused benzofuran-3-one units (e.g., isatisindigoticanine A) show nitric oxide (NO) modulation, though direct inhibitory effects require further validation .
  • Enzyme Interactions : Ethyl carboxylate derivatives act as chiral building blocks for protease inhibitors, assessed via fluorescence-based enzymatic assays .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Methodological Answer:

  • Pharmacophore Modeling : Use a triple reuptake inhibitor model to guide substituent placement. Key features include:
    • Aromatic sulfonyl group for SERT binding.
    • Alkyl/alkoxy chains for DAT/NET selectivity.
    • Bicyclic core rigidity for blood-brain barrier penetration .
  • Systematic Analog Synthesis :
    • Variation of Substituents : Replace the ethyl group with cyclopropyl or fluorinated alkyl chains to assess metabolic stability.
    • Scaffold Decoration : Introduce heteroatoms (e.g., 6-oxa to 6-aza) or modify ring size (e.g., bicyclo[3.1.1] vs. [3.1.0]) .
  • In Vitro Screening : Test analogs in HEK-293 cells expressing human SERT/NET/DAT using 3^3H-neurotransmitter uptake assays. Prioritize compounds with balanced IC₅₀ values (e.g., <10 nM for all targets) .

Advanced: How can contradictions in pharmacological data be resolved?

Methodological Answer:
Contradictions often arise from assay variability or pharmacokinetic factors. Mitigation strategies include:

  • Standardized Assays : Compare data across identical cell lines (e.g., RAW 264.7 macrophages for NO inhibition) and control for batch-to-batch reagent variability .
  • In Vivo Validation : For compounds showing inconsistent in vitro activity (e.g., derivative 15 in ), conduct microdialysis in rat brains to measure extracellular neurotransmitter levels post-administration.
  • Metabolic Profiling : Use liver microsomes or hepatocytes to identify cytochrome P450-mediated degradation pathways. For example, ethyl group oxidation may reduce bioavailability .

Advanced: How does bicyclic ring conformation impact biological activity?

Methodological Answer:

  • Conformational Analysis :
    • Chair vs. Boat Conformations : Chair conformers (e.g., endo-3-methyl derivatives) enhance transporter binding due to planar geometry, while boat conformers reduce steric hindrance for bulky substituents .
    • X-Ray/DFT Correlation : Match crystallographic data (e.g., 112° fusion angles in ) with computed torsional angles to predict bioactive conformers.
  • Activity Modulation :
    • Rigidification : Lock the ring in a chair conformation via methyl or benzyl groups (e.g., compound 8b in ) improves SERT binding by 5–10x.
    • Solvent Effects : Polar solvents (e.g., DMSO) stabilize boat conformers, reducing membrane permeability. Validate using molecular dynamics (MD) simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.